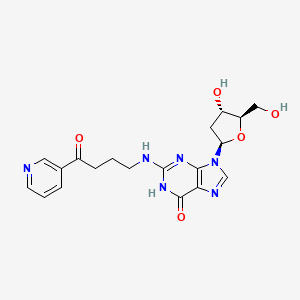

N(2)-(Pyridyloxobutyl)deoxyguanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N(2)-(Pyridyloxobutyl)deoxyguanosine” is a derivative of deoxyguanosine . Deoxyguanosine is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) .

Synthesis Analysis

The synthesis of 2’-deoxyguanosine involves the protection of 2’-deoxyadenosine by benzoyl groups and then nitration at C2 by tetrabutylammonium nitrate/trifluoroacetic anhydride . The resulting 2-NO2 moiety is converted into 2-NH2 by Ni-catalyzed hydrogenolysis .Molecular Structure Analysis

The molecular formula of N-Butyl-2’-deoxyguanosine, a similar compound, is C14H21N5O4 . The average mass is 323.348 Da and the monoisotopic mass is 323.159363 Da .Chemical Reactions Analysis

One study found that the iron Fenton oxidation of 2′-deoxyguanosine in bicarbonate buffer yields 8-oxo-2′-deoxyguanosine and spiroiminodihyantoin, consistent with CO3˙− . Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ .Physical And Chemical Properties Analysis

N-Butyl-2’-deoxyguanosine is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .Wissenschaftliche Forschungsanwendungen

Carcinogenic Properties : N(2)-(Pyridyloxobutyl)deoxyguanosine is a product of the DNA pyridyloxobutylation pathway common to tobacco-specific nitrosamines like NNK and NNN, which are carcinogenic in laboratory animals and classified as Group 1 human carcinogens. These compounds metabolize into intermediates that alkylate DNA, contributing to their mutagenic and carcinogenic properties (Peterson, 2010).

Formation and Repair in Tumorigenesis : The role of this compound in tumorigenesis was studied in A/J mice. The persistence of this and other pyridyloxobutyl DNA adducts suggests their contribution to the tumorigenic properties of NNK (Urban et al., 2012).

Quantitative Analysis Methodology : A study developed a quantitative assay using liquid chromatography and mass spectrometry for this compound, improving the sensitivity and specificity of adduct detection. This facilitates exploration of the role of such DNA adducts in the toxicological properties of pyridyloxobutylating nitrosamines (Thomson et al., 2004).

Role in Oxidative Stress and Carcinogenesis : The adduct 8-OHdG, a product of oxidative DNA damage and related to this compound, has been identified in high levels in biological fluids of leukemia patients. Graphene-based sensors were developed for its detection, underscoring its importance as a marker of oxidative stress and carcinogenesis (Stefan-van Staden et al., 2017).

Safety and Hazards

Zukünftige Richtungen

8-hydroxy-2-deoxyguanosine is considered a biomarker for oxidative damage of DNA . It is needed to define background ranges for 8-OHdG, to use it as a measure of oxidative stress overproduction . Future research may focus on whether the expression level of 8-OHdG can be used as a biomarker for the prognosis of all human cancers .

Eigenschaften

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-oxo-4-pyridin-3-ylbutyl)amino]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,13-15,26,28H,2,4,6-7,9H2,(H2,21,23,24,29)/t13-,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUZGGNOZHZFMX-RRFJBIMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923558 |

Source

|

| Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120789-94-8 |

Source

|

| Record name | N(2)-(Pyridyloxobutyl)deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.